

Physical and chemical properties of 2,4-Quinolinediol

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Compound of Interest

Compound Name: 2,4-Dihydroxyquinoline

Cat. No.: B147529

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An In-depth Technical Guide to 2,4-Quinolinediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Quinolinediol, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and organic synthesis. It exists in tautomeric equilibrium with its more stable keto form, 4-hydroxy-2(1H)-quinolinone. This quinolinedione structure is found in various natural products and serves as a versatile precursor for the synthesis of a wide range of biologically active molecules.^{[1][2]} Its derivatives have garnered substantial interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Quinolinediol, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance.

Physicochemical Properties

2,4-Quinolinediol is a white to light yellow or beige powder with a high melting point, reflecting its stable crystalline structure.^[3] It is sparingly soluble in water but shows increased solubility in aqueous basic solutions and some organic solvents like dimethyl sulfoxide (DMSO).^[4]

Table 1: Physical and Chemical Properties of 2,4-Quinolinediol

Property	Value	Reference(s)
IUPAC Name	quinoline-2,4-diol	[5]
Synonyms	2,4-Dihydroxyquinoline, 4-Hydroxy-2(1H)-quinolinone, 4-Hydroxycarbostyryl	[3]
CAS Number	86-95-3	[6]
Molecular Formula	C ₉ H ₇ NO ₂	[7]
Molecular Weight	161.16 g/mol	[7]
Melting Point	>300 °C	[6]
Boiling Point	408.70 °C (estimated at 760 mm Hg)	[8]
Solubility in Water	26 mg/L at 20 °C	[8]
pKa	4.50 ± 1.00 (Predicted)	[4]
LogP (o/w)	1.020 (estimated)	[4]

Spectral Data

The structural elucidation of 2,4-Quinolinediol is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of 2,4-Quinolinediol (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.0	Singlet	1H	N-H
7.80	Doublet	1H	Ar-H
7.48	Doublet	1H	Ar-H
7.29	Triplet	1H	Ar-H
7.14	Triplet	1H	Ar-H
5.81	Singlet	1H	C ₃ -H

Table 3: ¹³C NMR Spectral Data of 4-Hydroxy-2(1H)-quinolone (a tautomer of 2,4-Quinolinediol)

Chemical Shift (ppm)	Assignment
176.8	C-4
164.2	C-2
140.7	C-9
131.7	C-7
123.6	C-5
121.7	C-6
116.8	C-10
115.1	C-8
99.2	C-3

Table 4: Key IR and Mass Spectral Data of 2,4-Quinolinediol

Spectroscopic Method	Key Peaks/Signals
Infrared (IR) Spectroscopy	Strong absorptions corresponding to N-H, C=O, C=C, and C-O stretching vibrations.
Mass Spectrometry (MS)	Molecular ion peak (M+) at $m/z = 161$, consistent with the molecular weight.

Experimental Protocols

The synthesis of 2,4-Quinolinediol can be achieved through several methods, with the Conrad-Limpach reaction being a classical approach. The following protocol is a generalized procedure based on the reaction of an aniline with a malonic acid derivative, followed by cyclization.

Synthesis of 2,4-Quinolinediol via Conrad-Limpach Reaction

Materials:

- Aniline
- Diethyl malonate
- Polyphosphoric acid (PPA)
- Ethanol
- Toluene
- Sodium bicarbonate solution (aqueous)
- Distilled water

Procedure:

- Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) in ethanol. Add diethyl malonate (1.1 equivalents) to the solution. Heat the

mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Solvent Removal:** After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- **Cyclization:** To the crude intermediate, add polyphosphoric acid (PPA) (a 10-fold excess by weight). Heat the mixture to 130-150°C with stirring for 2-3 hours. The mixture will become viscous.
- **Work-up:** Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.
- **Neutralization and Filtration:** Neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid cake with copious amounts of cold distilled water to remove any inorganic salts.

Purification by Recrystallization

Materials:

- Crude 2,4-Quinolinediol
- Ethanol (or another suitable solvent)
- Activated charcoal (optional)

Procedure:

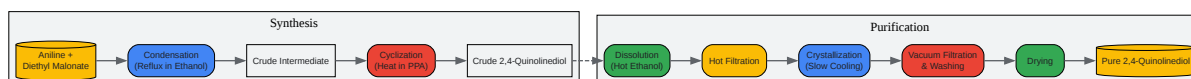
- **Solvent Selection:** Determine a suitable solvent for recrystallization. Ethanol is often a good choice for quinoline derivatives. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
- **Dissolution:** Place the crude 2,4-Quinolinediol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the

solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

- Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
- Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of 2,4-Quinolinediol will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
- Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven to obtain the pure 2,4-Quinolinediol.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of 2,4-Quinolinediol.



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Synthesis and Purification Workflow for 2,4-Quinolinediol.

Biological Significance and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. While specific signaling pathways for 2,4-Quinolinediol are not extensively elucidated, its derivatives are known to act as:

- **Anticancer Agents:** Certain quinoline-based compounds function as topoisomerase inhibitors, disrupting DNA replication in cancer cells. Others have been shown to inhibit tyrosine kinases, which are crucial for cell proliferation and survival signaling pathways.
- **Antibacterial Agents:** The fluoroquinolone class of antibiotics, which contains a related quinolone core, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

2,4-Quinolinediol's versatile chemical nature, with its multiple reaction sites, makes it an invaluable starting material for generating libraries of novel compounds for drug discovery.^[9] The hydroxyl and amino groups, along with the aromatic ring system, can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Conclusion

2,4-Quinolinediol is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The true value of 2,4-Quinolinediol lies in its role as a versatile building block for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to fuel innovation in the fields of drug discovery and materials science.

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